N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-pyridinyl)-1-piperazinamine
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Description
N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-pyridinyl)-1-piperazinamine, also known as BRD-9424, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
Scientific Research Applications
Discovery and Optimization of Inhibitors
Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as Inhibitors
A study highlighted the identification of 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening, emphasizing the significance of the triazine heterocycle for potency and selectivity. This research underscores the role of specific substitutions for enhancing pharmacokinetic profiles, serving as a foundation for developing compounds with robust in vivo effects for various disease models (Thalji et al., 2013).
Synthesis and Pharmacological Activity
Synthesis of Novel Derivatives for Anticancer Activity
Research on the synthesis of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides evaluated their in vitro anticancer activity, revealing certain compounds' selectivity toward leukemia, colon cancer, and melanoma cells. This study provides insights into the structure-activity relationships and the potential therapeutic applications of these compounds (Szafrański & Sławiński, 2015).
Mechanistic Studies and Chemical Synthesis
Stereoselective Synthesis of Pyrido- and Pyrrolo[1,2- c][1,3]oxazin-1-ones
A method for asymmetric synthesis of pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones through nucleophilic addition-cyclization of N, O-acetal with ynamides was developed, showcasing the versatility of these frameworks for synthesizing complex molecules with excellent regio- and diastereoselectivities. This approach is critical for the preparation of functionalized molecules with potential biological applications (Han et al., 2019).
Exploration of Molecular Properties
Investigating Molecular Interactions and Properties
Studies on the hydrogen-bonding patterns in enaminones and the synthesis of ionic polymers through ring-opening copolymerization highlight the importance of molecular interactions in determining the properties of compounds and materials. These investigations shed light on the fundamental aspects of chemical structure influencing the behavior and functionality of molecules and polymers in various contexts (Balderson et al., 2007; Yamaguchi et al., 2008).
properties
IUPAC Name |
(E,Z)-2-bromo-3-phenyl-N-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4/c19-17(14-16-6-2-1-3-7-16)15-21-23-12-10-22(11-13-23)18-8-4-5-9-20-18/h1-9,14-15H,10-13H2/b17-14-,21-15+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNNISGQTKDUIM-WANMUPLOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC(=CC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)/N=C/C(=C/C3=CC=CC=C3)/Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-pyridinyl)-1-piperazinamine |
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